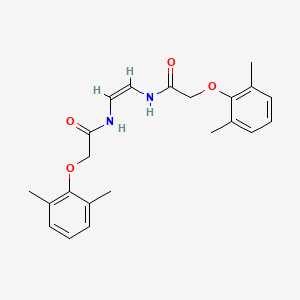
5-Hydroxymethylcytidine-13C,D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxymethylcytidine-13C,D2 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 5-hydroxymethylcytidine, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This labeling allows for precise tracking and analysis in metabolic studies, providing valuable insights into biochemical pathways and molecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethylcytidine-13C,D2 typically involves the incorporation of carbon-13 and deuterium into the molecular structure of 5-hydroxymethylcytidine. This process can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from commercially available 5-hydroxymethylcytidine, isotopic labeling is introduced through specific chemical reactions.
Enzymatic Synthesis: Enzymes such as TET (Ten-Eleven Translocation) family enzymes can catalyze the oxidation of 5-methylcytidine to 5-hydroxymethylcytidine, which can then be isotopically labeled.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Large quantities of starting materials are processed in batches, with careful control of reaction parameters to achieve consistent product quality.
Continuous Flow Synthesis: Advanced techniques such as continuous flow synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethylcytidine-13C,D2 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups.
Reduction: Reduction reactions can convert the hydroxymethyl group back to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
5-Formylcytidine: Formed through oxidation of the hydroxymethyl group.
5-Methylcytidine: Formed through reduction of the hydroxymethyl group.
Substituted Cytidines: Formed through substitution reactions.
Scientific Research Applications
5-Hydroxymethylcytidine-13C,D2 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Hydroxymethylcytidine-13C,D2 involves its incorporation into DNA or RNA, where it can influence gene expression and epigenetic regulation. The hydroxymethyl group can be further oxidized or reduced, affecting the methylation status of cytosine residues. This, in turn, can modulate gene expression by altering chromatin structure and accessibility . The molecular targets include DNA methyltransferases and TET enzymes, which play crucial roles in DNA methylation and demethylation pathways .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylcytosine: A similar compound that also undergoes oxidation and reduction reactions.
5-Methylcytidine: The precursor to 5-hydroxymethylcytidine, involved in DNA methylation.
5-Formylcytidine: An oxidation product of 5-hydroxymethylcytidine.
Uniqueness
5-Hydroxymethylcytidine-13C,D2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This makes it a valuable tool for studying complex biochemical pathways and molecular interactions .
Properties
Molecular Formula |
C₉¹³CH₁₃D₂N₃O₆ |
|---|---|
Molecular Weight |
276.25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





